Cyclobutanecarboximidic acid ethyl ester
Overview
Description
Synthesis Analysis
The synthesis of esters like Cyclobutanecarboximidic acid ethyl ester often involves the reaction between carboxylic acids and alcohols, a process known as esterification . This reaction is typically catalyzed by a strong acid. The transesterification of β-keto esters, a class of compounds to which Cyclobutanecarboximidic acid ethyl ester may belong, has been studied extensively . This process involves the exchange of the alkoxy group of an ester by another group, and it’s a useful transformation in organic synthesis .
Chemical Reactions Analysis
Esters, including potentially Cyclobutanecarboximidic acid ethyl ester, undergo a variety of reactions. One such reaction is hydrolysis, which can be catalyzed by either an acid or a base . In this reaction, the ester is split with water, producing a carboxylic acid and an alcohol .
Scientific Research Applications
Synthesis of Carboxylic Acid Esters
“Cyclobutanecarboximidic acid ethyl ester” can be used in the synthesis of carboxylic acid esters . In organic chemistry, the development of the efficient synthesis of carboxylic acid esters using carboxylic acids is still one of the central research topics . The organic material compounds, drug molecules, and natural products often contain ester units as the functional group .
Ester Synthesis in Aqueous Environments
Carboxylic Acid Reductase can catalyze ester synthesis in aqueous environments . This process offers an efficient and environmentally friendly way to make an important set of industrial chemicals . Esters are a family of organic molecules used in a broad range of applications, from flavors and fragrances to agricultural chemicals .
Direct Catalytic Amidations
Direct amide synthesis from unactivated esters is a well-known method . However, it is rarely applied, as it often requires harsh reaction conditions . “Cyclobutanecarboximidic acid ethyl ester” could potentially be used in this process.
Research Use
“Cyclobutanecarboximidic acid ethyl ester” is used for scientific research . However, it is not intended for medical, clinical diagnosis or treatment, food, and cosmetics .
Safety and Hazards
properties
IUPAC Name |
ethyl cyclobutanecarboximidate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-9-7(8)6-4-3-5-6/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOCNXYOILUIDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700303 | |
Record name | Ethyl cyclobutanecarboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82218-95-9 | |
Record name | Ethyl cyclobutanecarboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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